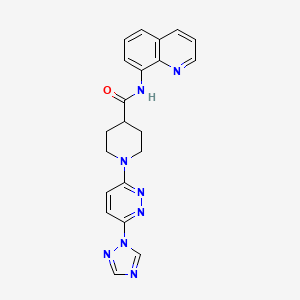
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a piperidine ring, a carboxamide group, and heterocyclic components like triazole and quinoline. These features suggest potential interactions with biological targets, possibly enzymes or receptors.
Synthesis Analysis
While the exact synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving cyclization, halogenation, and cross-coupling reactions. For instance, the synthesis of related piperazine derivatives involves initial cyclization followed by treatment with various reagents and catalysts such as isoamylnitrite, diiodomethane, and copper iodide, and subsequent cross-coupling with boronic acids in the presence of palladium catalysts .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit a complex three-dimensional conformation due to the presence of multiple aromatic systems and a flexible piperidine ring. The triazole and quinoline moieties are known for their ability to engage in π-π stacking and hydrogen bonding, which could be relevant for its binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide linkage is typically stable under physiological conditions, but it could be involved in hydrogen bonding. The triazole ring could participate in nucleophilic substitution reactions, especially if it is activated by adjacent substituents. The presence of a piperidine ring suggests potential for basicity and nucleophilicity, which could be exploited in further chemical modifications or during interactions with biological acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide would be influenced by its molecular structure. The compound is likely to be relatively lipophilic due to its aromatic systems, which could affect its solubility and permeability across biological membranes. The presence of heteroatoms such as nitrogen may confer the ability to form hydrogen bonds, impacting its solubility in polar solvents. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces between its molecules, which in turn are influenced by the molecular conformation and the presence of functional groups.
The provided papers do not directly discuss the compound but offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound of interest .
Wissenschaftliche Forschungsanwendungen
Synthesis and Inotropic Evaluation
- A series of compounds, including derivatives of the mentioned chemical, were synthesized and evaluated for positive inotropic activity. These derivatives showed promising activity compared to standard drugs, such as milrinone, in increasing stroke volume in isolated rabbit-heart preparations (Liu et al., 2009).
Antimicrobial Agents Synthesis
- A study on thiazolidinone derivatives, including compounds structurally related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide, highlighted their synthesis and antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Potential Antipsychotic Agents
- Heterocyclic analogues of 1192U90, including compounds similar in structure to the subject chemical, were prepared and evaluated as potential antipsychotic agents. They showed potent in vivo activities comparable to standard compounds (Norman et al., 1996).
Novel Pyrazolo[3,4-d]pyrimidine Derivatives
- Compounds related to 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide, specifically pyrazolo[3,4-d]pyrimidine derivatives, were synthesized and displayed significant antimicrobial activity (Holla et al., 2006).
Antimycobacterial Activity
- A study involving novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, structurally similar to the target compound, demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain (Patel et al., 2011).
Uroselective alpha 1-Adrenoceptor Antagonists
- Arylpiperazines, similar in structure to the target compound, were identified as alpha 1-adrenoceptor subtype-selective antagonists, showing promise for use in the human lower urinary tract (Elworthy et al., 1997).
Synthesis of Eosinophil Infiltration Inhibitors
- Compounds including [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines, related to the target chemical, were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration, demonstrating potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Eigenschaften
IUPAC Name |
N-quinolin-8-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(25-17-5-1-3-15-4-2-10-23-20(15)17)16-8-11-28(12-9-16)18-6-7-19(27-26-18)29-14-22-13-24-29/h1-7,10,13-14,16H,8-9,11-12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEZDUCFYOHSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)
![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502149.png)

![7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502152.png)
![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)
![{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride](/img/structure/B2502158.png)
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)
![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2502164.png)
